Levocabastine

Übersicht

Beschreibung

Levocabastine is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis and allergic rhinitis . This compound is known for its high specificity and potency in blocking histamine H1 receptors, which makes it effective in alleviating symptoms associated with allergic reactions .

Vorbereitungsmethoden

Levocabastine hydrochloride can be synthesized through a practical and sustainable method that involves several steps. The process starts with commercially available and optically pure epoxide, which undergoes a series of reactions including tosylation, detosylation, and reductive amination . The overall yield of this method is approximately 14.2%, and it achieves a purity greater than 99.5% without the need for chromatographic purification . This method is suitable for industrial production due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Levocabastine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Levocabastine is a potent and selective histamine H1-receptor antagonist primarily administered topically for managing allergic conditions . Its applications span the treatment of allergic rhinitis and conjunctivitis, offering both prophylactic protection and acute relief from nasal and ocular symptoms .

Scientific Research Applications

Pharmacological Properties

this compound is a long-acting histamine H1-receptor antagonist developed for nasal and ocular administration . It works by competing with histamine for H1-receptor sites on effector cells, preventing histamine binding and activity . Unlike some other antihistamines, this compound does not block histamine release .

Clinical Efficacy

this compound has proven effective and well-tolerated in treating allergic rhinitis and allergic conjunctivitis in controlled trials . Comparative studies have shown its superiority over placebo and at least equal efficacy to sodium cromoglycate in alleviating symptoms of seasonal allergic conditions .

Comparative Studies

While this compound may be less effective than topical corticosteroids like beclomethasone in relieving runny and blocked noses, further comparative trials between these two agents are desirable . this compound offers minimal relief of nasal blockage, a symptom believed to be mediated by receptors other than histamine H1 .

Onset of Action

The prompt onset of antiallergic activity after application differentiates this compound from sodium cromoglycate, which has a lag period, necessitating maintenance treatment .

Adverse Effects

The incidence of adverse effects associated with this compound therapy is low, similar to that observed with placebo and sodium cromoglycate . The most frequent adverse event is local irritation at the site of application, comparable to placebo-treated controls .

Additional Research Avenues

Further research should explore whether the antiallergic efficacy of topical this compound is superior to that of oral agents like astemizole and terfenadine and whether topical therapy is preferred, considering the relative ease of administration of effective oral antiallergic agents .

Allergic Rhinitis

This compound is effective in relieving typical symptoms of allergic rhinitis, such as sneezing, itchy nose, and rhinorrhea, after topical application to the nose .

Pharmacokinetics

After intranasal application, the absorption of this compound is incomplete, with a systemic bioavailability ranging from 60% to 80% . this compound plasma concentrations achieved are very low due to the small amount applied intranasally and ocularly .

Use in Specific Populations

Caution should be exercised when administering this compound nasal spray to patients with renal impairment . Dose adjustments in patients with impaired hepatic function should not be necessary, as hepatic metabolism of this compound is negligible .

Allergic Conjunctivitis

This compound eye drops relieve the typical symptoms of allergic conjunctivitis, such as itching and redness, almost immediately and for several hours after topical application to the eyes .

Tolerance and Safety

this compound eye drops are well-tolerated, with an adverse effect profile comparable to placebo and sodium cromoglycate . Ocular administration has not shown any significant or consistent adverse effects in animal and human studies .

Effects on Cognitive and Psychomotor Function

At therapeutic doses, this compound appears devoid of significant systemic activity, producing no apparent effects on cardiovascular, psychomotor, and cognitive function .

Additional Applications

Analgesia

this compound also binds neurotensin 2 receptors and serves as a neurotensin agonist, which can induce some degree of analgesia .

Parkinson's Disease

Research indicates that Safinamide, when given at doses equivalent to Selegiline, is less likely to be hypotensive .

Data Table

| Property | Description |

|---|---|

| Type | Histamine H1-receptor antagonist |

| Administration | Topical (nasal and ocular) |

| Indications | Allergic rhinitis and conjunctivitis |

| Efficacy | Superior to placebo, at least as effective as sodium cromoglycate |

| Onset of Action | Rapid |

| Adverse Effects | Low incidence, similar to placebo; local irritation |

| Pharmacokinetics | Incomplete absorption after topical application; systemic bioavailability: 60-80% (nasal), 30-60% (ocular); low plasma concentrations |

| Effects on Renal Impairment | Caution advised with nasal spray; dose adjustment unlikely with eye drops |

| Effects on Hepatic Function | Dose adjustments not necessary |

| Additional Properties | Binds neurotensin 2 receptors; may induce analgesia |

Case Studies

Wirkmechanismus

Levocabastine works by competing with histamine for H1 receptor sites on effector cells. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby reducing the symptoms of allergic reactions . This compound also binds to neurotensin 2 receptors and acts as a neurotensin agonist, which can induce some degree of analgesia .

Vergleich Mit ähnlichen Verbindungen

Levocabastine is compared with other histamine H1 receptor antagonists such as sodium cromoglycate, beclomethasone, astemizole, and terfenadine . Unlike sodium cromoglycate, which has a delayed onset of action, this compound provides prompt relief from allergic symptoms . This compound is also well-tolerated and has a low incidence of adverse effects, making it a preferred choice for topical therapy in allergic conditions .

Similar Compounds

- Sodium cromoglycate

- Beclomethasone

- Astemizole

- Terfenadine

This compound’s high specificity and potency, along with its prompt onset of action, make it unique among histamine H1 receptor antagonists .

Biologische Aktivität

Levocabastine is a potent and selective histamine H1-receptor antagonist primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its biological activity is characterized by its ability to inhibit histamine-mediated responses, making it a valuable therapeutic agent in managing allergic symptoms.

This compound functions by binding competitively to histamine H1 receptors on effector cells, thereby preventing histamine from exerting its effects. This action inhibits the release of various chemical mediators from mast cells and reduces the chemotaxis of eosinophils and polymorphonuclear leukocytes, which are key players in allergic responses . Importantly, this compound does not block the release of histamine but rather prevents its binding, thereby mitigating the physiological responses associated with histamine activity.

Pharmacodynamics

The pharmacodynamic profile of this compound highlights its selectivity and potency as an antihistamine. It has demonstrated effectiveness in various preclinical and clinical studies:

- Inhibition of Allergic Reactions : this compound has shown significant efficacy in inhibiting symptoms induced by both histamine and antigens, particularly in the context of conjunctivitis and allergic rhinitis .

- Fast Onset of Action : Studies indicate that this compound can achieve a rapid onset of action, typically within one hour after administration, with effects lasting up to 24 hours at low doses .

In Vivo Studies

A series of in vivo studies have been conducted to assess the efficacy and safety profile of this compound:

| Study Type | Animal Model | Active Dose | Effect Observed |

|---|---|---|---|

| Histamine-Induced Lethality | Guinea Pigs | ED50: 0.0009 mg/kg | Potent inhibition of lethality induced by histamine |

| Respiratory Response | Anaesthetized Dogs | Up to 0.50 mg/kg | No significant effect on cardiac or respiratory parameters |

| Contraction Inhibition | Isolated Guinea Pig Trachea | ED50: 0.0081 mg/L | Inhibition of contractile activity induced by histamine |

These studies confirm this compound's effectiveness in blocking histamine-induced effects without causing significant adverse cardiovascular reactions .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Following oral administration, this compound is rapidly absorbed with a Tmax of approximately 2 hours. The absolute bioavailability ranges between 101-120% .

- Distribution : It is well-distributed across tissues, with concentrations in the liver being significantly higher than those in plasma. Notably, levels are lower in the brain compared to plasma levels, indicating limited central nervous system penetration .

- Half-Life : The terminal half-life remains consistent across different dosing regimens, suggesting predictable pharmacokinetics during repeated administration .

Clinical Efficacy

Clinical trials have evaluated this compound's effectiveness in treating allergic conjunctivitis:

- Comparison with Placebo : In controlled studies, this compound demonstrated superior efficacy over placebo in reducing symptoms such as itching, redness, and swelling associated with allergic conjunctivitis .

- Safety Profile : this compound has a low potential for drug interactions and minimal side effects, making it suitable for long-term use in managing allergic conditions .

Case Studies

Several case studies have highlighted the real-world application of this compound:

- A study involving patients with seasonal allergic conjunctivitis showed that those treated with this compound experienced significant symptom relief compared to those receiving standard antihistamines.

- Another case study reported successful management of chronic allergic rhinitis symptoms with this compound, emphasizing its role as a frontline treatment option.

Eigenschaften

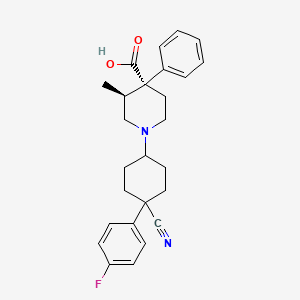

IUPAC Name |

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOMHNNNFPNMX-YHYDXASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79547-78-7 (hydrochloride) | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048548, DTXSID001024637 | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>0.5 mg/mL, 3.47e-03 g/L | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levocabastine is a potent, selective histamine H1-receptor antagonist. It works by competing with histamine for H1-receptor sites on effector cells. It thereby prevents, but does not reverse, responses mediated by histamine alone. Levocabastine does not block histamine release but, rather, prevents histamine binding and activity. Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist. This can induce some degree of analgesia. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79449-98-2, 79516-68-0 | |

| Record name | Cabastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOCABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.